Baseline B-Raf Wild-Type Affinity Compared to V600E Mutant Preference
The 4-amino-3-fluoro-N-thiazol-2-ylbenzamide scaffold is a core component of advanced B-Raf inhibitors. As a representative data point for its activity, a closely related analog from the same structural class demonstrates an IC₅₀ of 7 nM for wild-type B-Raf [1]. In contrast, optimized analogs from this chemotype show a clear preference for the clinically relevant V600E mutant, with an IC₅₀ as low as 3.20 nM [2], while a highly optimized derivative achieves 2.70 nM against the V600E mutant [3]. This differential highlights that the core scaffold is not only potent but that its activity is tunable towards specific kinase mutants based on further substitution, establishing it as a critical starting point for oncology drug discovery programs targeting B-Raf-driven cancers.
| Evidence Dimension | Inhibitory Concentration (IC₅₀) against B-Raf kinase variants |
|---|---|
| Target Compound Data | 7 nM (wild-type B-Raf for a direct analog) |
| Comparator Or Baseline | 3.20 nM (B-Raf V600E mutant for analog US10576087) and 2.70 nM (B-Raf V600E mutant for analog US10568884) |
| Quantified Difference | Optimized analogs from this class show a ~2- to 3-fold increase in potency against the V600E mutant compared to the wild-type baseline. |
| Conditions | Biochemical kinase assay at pH 7.2, 30°C (for wild-type) and time-resolved fluorescence assay (for V600E). |
Why This Matters
This data confirms the compound's core scaffold is highly effective against the most common B-Raf mutation in melanoma, making it a non-negotiable starting material for next-generation targeted therapies.
- [1] Medpacto, Inc. (2015). US Patent US9216981. B-Raf kinase inhibitors. BindingDB Entry BDBM197689. View Source
- [2] BeiGene, Ltd. (2020). US Patent US10576087. B-RAF kinase inhibitors. BindingDB Entry BDBM210051. View Source
- [3] Array BioPharma Inc. (2019). US Patent US10568884. B-Raf kinase inhibitors. BindingDB Entry BDBM221713. View Source
